

Nicodicosapent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicodicosapent

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This document provides a comprehensive technical overview of **Nicodicosapent**, a novel fatty acid niacin conjugate with significant potential in the regulation of cholesterol metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, mechanism of action, and relevant experimental data.

Core Compound Identification

Identifier	Value
IUPAC Name	N-[2-[[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide[1]
CAS Number	1269181-69-2[2][3][4]
Molecular Formula	C28H39N3O2[1][2]

Mechanism of Action

Nicodicosapent is an inhibitor of the sterol regulatory element-binding protein (SREBP), a master regulator of cholesterol and fatty acid synthesis.[5] By targeting the SREBP pathway, **Nicodicosapent** influences the expression of key proteins involved in lipid homeostasis.

Quantitative Data on In Vitro Activity

Target	Effect	IC50 Value	Cell Line
Secreted PCSK9	Synergistic Inhibition	17 μ M	HepG2
ApoB Secretion	Dose-dependent Inhibition	27 μ M	HepG2

Data sourced from in vitro studies on HepG2 cells.[\[5\]](#)

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This section details the methodology for a single-dose oral pharmacokinetic study of **Nicodicosapent** in male Sprague-Dawley rats.

Animal Model:

- Species: Male Sprague-Dawley rats
- Group Size: n=4 per treatment group

Dosing:

- Test Article: **Nicodicosapent** (100 mg/kg)
- Control: Niacin (30 mg/kg)
- Formulation: Aqueous emulsion containing Tween, Peceol, PEG400, and tocopherol. **Nicodicosapent** was prepared at a concentration of 66 mg/g of the oil mixture and then diluted with water to a 10 mg/mL emulsion for oral gavage.
- Administration: Single oral dose.

Sample Collection:

- Matrix: Plasma

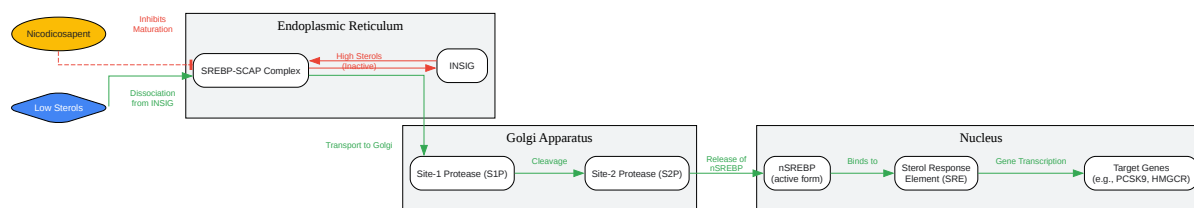
- Time Points: 5, 15, and 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose.
- Storage: Plasma samples were kept frozen at -80°C until analysis.

Bioanalytical Method:

- Instrumentation: Agilent liquid chromatograph (1200 series) with a binary pump, autosampler, and degasser, coupled to an Agilent 6410 triple quadrupole mass spectrometer with an ESI interface.
- Column: Phenomenex Gemini C6 Phenyl 110A (50 mm × 4.6 mm, 1.8 μm).
- Sample Preparation: 10 μL of standard or sample in 50 μL of blank plasma was mixed with 300 μL of acetonitrile containing an internal standard. The plate was vortexed and centrifuged. 100 μL of the supernatant was used for LC/MS/MS analysis.
- Data Analysis: Agilent Masshunter software was used for data acquisition and quantitation. Standard curves for **Nicodicosapent**, nicotinic acid, and nicotinuric acid were generated for quantitative analysis.[5]

Signaling Pathway

The following diagram illustrates the signaling pathway of SREBP and the inhibitory action of **Nicodicosapent**.



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Nicodicosapent's inhibition of the SREBP signaling pathway.

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- To cite this document: BenchChem. [Nicodicosapent: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609574#nicodicosapent-iupac-name-and-cas-number]

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